molecular formula C11H16FN3S2 B024364 FP-Tztp CAS No. 424829-90-3

FP-Tztp

Katalognummer B024364
CAS-Nummer: 424829-90-3
Molekulargewicht: 273.4 g/mol
InChI-Schlüssel: NQKPPQNBFQLLIZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Synthesis Analysis

The synthesis of FP-Tztp involves specific procedures to ensure its purity and effectiveness. For instance, Kiesewetter et al. (2003) developed a one-step radiosynthesis method for FP-Tztp that can be automated, resulting in the product with high radiochemical yield and specific activity (Kiesewetter, Vuong, & Channing, 2003). Another improvement in the radiosynthesis of FP-Tztp was reported by van Oosten et al. (2009), who introduced a new precursor for the synthesis, enhancing the yield and simplifying the process (van Oosten et al., 2009).

Molecular Structure Analysis

The molecular structure of FP-Tztp has been characterized through various studies. For instance, the structure of FP-Tztp-related compounds has been determined using methods like single-crystal X-ray diffraction, as described by Wu and Sato (2009) for a cyano‐bridged dinuclear compound related to FP-Tztp (Wu & Sato, 2009).

Chemical Reactions and Properties

FP-Tztp exhibits specific chemical reactions and properties, particularly in relation to its function as a radiopharmaceutical. For instance, Carson et al. (1998) studied the in vivo behavior of FP-Tztp as a radiotracer, highlighting its rapid uptake in the brain and its potential suitability for studying conditions like Alzheimer's disease (Carson et al., 1998).

Physical Properties Analysis

The physical properties of FP-Tztp, such as solubility, stability, and molecular weight, are crucial for its application in various fields. Studies like those by Rarig and Zubieta (2001) provide insights into the hydrothermal synthesis and structural characterization of FP-Tztp-related compounds, indicating their potential in forming stable structures with specific physical properties (Rarig & Zubieta, 2001).

Chemical Properties Analysis

FP-Tztp's chemical properties, including reactivity and interaction with other substances, are essential for understanding its behavior in various environments. The study by Loiseau et al. (2000) on hydrothermal synthesis and structural characterization provides insights into how FP-Tztp and related compounds react under certain conditions (Loiseau et al., 2000).

Wissenschaftliche Forschungsanwendungen

  • Protein Labeling in Live Cells : FP-Tztp is used for producing fusion proteins that can be visualized in living cells, tissues, and animals (Mizukami, Hori, & Kikuchi, 2014).

  • Imaging Muscarinic Receptors : [18F]FP-TZTP is useful for in vivo measurement of muscarinic receptors with positron emission tomography, especially for neurological disorders like Alzheimer's disease (Carson et al., 1998); (Matesic, Greguric, & Pascali, 2018).

  • Optical Tweezers and Biological Imaging : FP-Tztp can be used in constructing three-dimensional optical tweezers for potential applications in biological imaging (Cheng, Zhang, Ma, & Tao, 2016); (Shaner, Steinbach, & Tsien, 2005).

  • Fractional Photothermolysis (FP) : This application includes treatment for various skin conditions without the adverse effects of ablative laser devices (Geronemus, 2006).

  • Radiosynthesis Improvements : Improved methods for synthesizing [18F]FP-TZTP have been developed, offering higher yields, faster synthesis times, and simpler automation (van Oosten et al., 2009).

  • Molecular Imaging Probe Development : Studies involving LC-MS and hepatocytes demonstrate their importance in developing new molecular imaging probes, including those using FP-Tztp (Ma, Kiesewetter, Lang, & Eckelman, 2003).

Zukünftige Richtungen

FP-Tztp has potential suitability for studying Alzheimer’s disease . It may allow noninvasive studies of Alzheimer’s disease with PET . Future developments in this area of research may focus on the development of subtype-selective radioligands .

Eigenschaften

IUPAC Name

3-(3-fluoropropylsulfanyl)-4-(1-methyl-3,6-dihydro-2H-pyridin-5-yl)-1,2,5-thiadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16FN3S2/c1-15-6-2-4-9(8-15)10-11(14-17-13-10)16-7-3-5-12/h4H,2-3,5-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQKPPQNBFQLLIZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC=C(C1)C2=NSN=C2SCCCF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16FN3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50435762
Record name FP-TZTP
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50435762
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

FP-Tztp

CAS RN

424829-90-3
Record name FP-TZTP
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0424829903
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name FP-TZTP
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50435762
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name FP-TZTP
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C2LNI0YP8Z
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
FP-Tztp
Reactant of Route 2
Reactant of Route 2
FP-Tztp
Reactant of Route 3
Reactant of Route 3
FP-Tztp
Reactant of Route 4
FP-Tztp
Reactant of Route 5
Reactant of Route 5
FP-Tztp
Reactant of Route 6
FP-Tztp

Citations

For This Compound
375
Citations
RE Carson, DO Kiesewetter, E Jagoda… - Journal of Cerebral …, 1998 - journals.sagepub.com
… In this study, we present a kinetic analysis of [ 18 F]FP-TZTP … FP-TZTP (100 to 200 nmol/kg) were performed to measure nonspecific binding. Finally, the sensitivity of [ 18 F]FP-TZTP …
Number of citations: 105 journals.sagepub.com
K Shimoji, T Esaki, Y Itoh, L Ravasi, M Cook, J Jehle… - Synapse, 2003 - Wiley Online Library
… ]FPTZTP and FP-TZTP, which avoid changes in CBF, significant inhibition of [18F]FP-TZTPbinding by FP-TZTP … of [18F]FP-TZTPbinding in the brain by P-TZTP or FP-TZTP in vivo occurs …
Number of citations: 13 onlinelibrary.wiley.com
EM Jagoda, DO Kiesewetter, K Shimoji, L Ravasi… - …, 2003 - Elsevier
… to their WT mice, [ 18 F]FP-TZTP uptakes in the same brain regions were not significantly … FP-TZTP brain uptakes were seen only in M2 KO vs. WT mice, we conclude that [ 18 F]FP-TZTP …
Number of citations: 42 www.sciencedirect.com
DO Kiesewetter, B Vuong, MA Channing - Nuclear medicine and biology, 2003 - Elsevier
… the metabolic profile of FP-TZTP in hepatocytes and … required a simpler radiosynthesis of FP-TZTP that could be conducted … a one-step radiosynthesis of FP-TZTP, the adaptation of the …
Number of citations: 25 www.sciencedirect.com
EM van Oosten, AA Wilson, KA Stephenson… - Applied Radiation and …, 2009 - Elsevier
… 6-tetrahydropyridine ([ 18 F]FP-TZTP) is an agonist with specificity … for the synthesis of [ 18 F]FP-TZTP, automated using a GE … Formulated [ 18 F]FP-TZTP was prepared in an uncorrected …
Number of citations: 23 www.sciencedirect.com
Y Ma, DO Kiesewetter, L Lang, M Der, B Huang… - Nuclear medicine and …, 2003 - Elsevier
… 5-10 mCi [ 18 F]FP-TZTP was administered and scans were … adding 10 μCi [ 18 F]FP-TZTP to 150 μL plasma and extracting … When using pure parent [ 18 F]FP-TZTP, the total extraction …
Number of citations: 23 www.sciencedirect.com
L Ravasi, J Tokugawa, T Nakayama, J Seidel… - Nuclear medicine and …, 2012 - Elsevier
… F]FP-TZTP parent in plasma and [ 18 F]FP-TZTP parent in whole blood over time was not constant. Similarly, in the infused animals, which required fewer blood samples for both plasma …
Number of citations: 10 www.sciencedirect.com
L Ravasi, DO Kiesewetter, K Shimoji… - European Journal of …, 2006 - Springer
… in vitro the FP-TZTP behavior to further elucidate the properties of FP-TZTP that lead to its M … M of FP-TZTP together with [ 18 F]FP-TZTP to the wells in which we wanted to calculate the …
Number of citations: 12 link.springer.com
M Ichise, RM Cohen… - Journal of Cerebral Blood …, 2008 - journals.sagepub.com
… In these [ 18 F]FP-TZTP PET studies, the gray matter distribution volume of [ 18 F]FP-TZTP (a … Kinetic modeling studies of [ 18 F]FP-TZTP PET data have shown that [ 18 F]FP-TZTP time—…
Number of citations: 23 journals.sagepub.com
RM Cohen, RE Carson, F Filbey, J Szczepanik… - Synapse, 2006 - Wiley Online Library
… 1-methylpyridine ([18F]FP-TZTP), in aging healthy subjects … , two [18F]FP-TZTP PET scans were conducted in 19 subjects … decreases in [18F]FP-TZTP distribution volumes in all brain …
Number of citations: 19 onlinelibrary.wiley.com

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.